6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine core, nitro group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Substitution Reactions: Introduction of the ethoxy, iodo, and phenylmethoxy groups through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reagents, organometallic reagents, and catalysts like palladium or copper are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylmethoxy group could yield a phenol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings and substituents can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
- 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-amino-1H-pyrimidine-2,4-dione
- 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-hydroxy-1H-pyrimidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18IN3O6/c1-2-30-17-11-14(8-9-16-18(25(28)29)20(26)24-21(27)23-16)10-15(22)19(17)31-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,23,24,26,27)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHJVIOSOYNCR-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18IN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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